molecular formula C20H17O2P B3053028 Benzoic acid, 4-(diphenylphosphino)-, methyl ester CAS No. 5032-51-9

Benzoic acid, 4-(diphenylphosphino)-, methyl ester

Cat. No.: B3053028
CAS No.: 5032-51-9
M. Wt: 320.3 g/mol
InChI Key: RCISAPWELCFSQI-UHFFFAOYSA-N
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Description

The compound features a diphenylphosphino group at the para position of the benzoic acid methyl ester backbone. This structure combines the electronic properties of the phosphine group with the steric and solubility characteristics of the methyl ester, making it a versatile intermediate in organometallic synthesis.

For instance, and describe HATU-mediated esterification and amide coupling involving 4-(diphenylphosphino)benzoic acid derivatives. A plausible route involves esterification of 4-(diphenylphosphino)benzoic acid with methanol under coupling agents like HATU or DCC .

Applications: Phosphine-containing benzoic esters are often used as ligands in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) or as monomers in functional polymers. highlights the use of similar phosphine-acrylamide monomers in controlled radical polymerization for creating tunable catalysts .

Properties

IUPAC Name

methyl 4-diphenylphosphanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O2P/c1-22-20(21)16-12-14-19(15-13-16)23(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCISAPWELCFSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457399
Record name Benzoic acid, 4-(diphenylphosphino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5032-51-9
Record name Benzoic acid, 4-(diphenylphosphino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(diphenylphosphino)-, methyl ester can be achieved through the Mitsunobu reaction. This reaction involves the dehydrative coupling of a primary or secondary alcohol with a pronucleophile, mediated by a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . For this specific compound, the reaction typically involves the use of 4-(diphenylphosphino)benzoic acid and methanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of the Mitsunobu reaction can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(diphenylphosphino)-, methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-(diphenylphosphino)-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(diphenylphosphino)-, methyl ester primarily involves its role as a ligand in catalytic reactions. The diphenylphosphino group coordinates with metal centers, such as palladium, to form active catalytic complexes. These complexes facilitate various organic transformations, including cross-coupling reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares benzoic acid, 4-(diphenylphosphino)-, methyl ester with structurally related compounds from the evidence:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight CAS Registry Number Key Applications/Properties
This compound –PPh₂ at C4, –COOCH₃ C₂₀H₁₇O₂P 320.32 (calc.) Not provided Ligand in catalysis, polymer synthesis
Benzoic acid, 4-(dicyclohexylphosphino)-ethyl ester –PCy₂ at C4, –COOCH₂CH₃ C₂₁H₃₁O₂P 346.44 40438-59-3 Bulkier ligand, enhanced steric effects
4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester –CH₂P(O)(OMe)₂ at C4, –COOCH₃ C₁₁H₁₅O₅P 258.21 Not provided Solubility in polar solvents, phosphoryl electronics
Benzoic acid, 4-[(trimethylsilyl)oxy]-trimethylsilyl ester –OTMS at C4, –COOTMS C₁₃H₂₂O₃Si₂ 298.47 Not provided Silyl protection, GC-MS applications
Benzoic acid, 4-(2-pyridinyl)-, methyl ester –C₅H₄N at C4, –COOCH₃ C₁₃H₁₁NO₂ 213.23 98061-21-3 Heterocyclic ligand for Pd/Cu catalysis

Key Research Findings and Comparative Analysis

Electronic and Steric Effects
  • Diphenylphosphino vs. Dicyclohexylphosphino: The diphenylphosphino group (PPh₂) in the target compound offers moderate steric bulk and strong π-accepting ability, ideal for stabilizing low-oxidation-state metals (e.g., Pd⁰ in cross-coupling). In contrast, the dicyclohexylphosphino (PCy₂) group in ’s compound provides greater steric hindrance, which can suppress unwanted side reactions but may reduce catalytic turnover .
  • Phosphorylmethyl vs. Phosphino: The phosphorylmethyl group (–CH₂P(O)(OMe)₂) in ’s compound introduces a polar, electron-withdrawing effect, altering solubility and metal-coordination behavior compared to the electron-rich PPh₂ group .
Catalytic Performance
  • Cross-Coupling Reactions: The 2-pyridinyl analogue () demonstrates high activity in Pd/Cu-mediated Suzuki-Miyaura couplings due to nitrogen’s Lewis basicity. The diphenylphosphino variant may offer superior stability in harsh conditions but requires optimization of phosphine-to-metal ratios to prevent catalyst poisoning .
  • Polymer-Supported Catalysts: highlights triphenylphosphine acrylamide polymers for tunable reactivity. The methyl ester in the target compound could enhance compatibility with hydrophobic monomers in copolymer systems .
Analytical and Industrial Relevance
  • Silyl Esters : Compounds like 4-[(trimethylsilyl)oxy]-trimethylsilyl benzoate () are used in GC-MS for volatility and thermal stability. The methyl ester of the target compound lacks silyl protection but may serve as a precursor for further derivatization .

Biological Activity

Benzoic acid, 4-(diphenylphosphino)-, methyl ester (CAS No. 5032-51-9) is an organophosphorus compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzoic acid moiety and a diphenylphosphino group, suggesting possible interactions with biological systems. This article reviews the biological activity of this compound based on diverse research findings, including pharmacological evaluations and case studies.

  • Molecular Formula : C20H17O2P
  • Molecular Weight : 320.328 g/mol
  • Structure : The compound features a benzoic acid backbone with a methyl ester and a diphenylphosphino substituent.

Biological Activity Overview

The biological activity of benzoic acid derivatives often relates to their ability to interact with various biological targets, including enzymes and receptors. The following sections summarize key findings regarding the biological activity of this compound.

1. Antimicrobial Activity

Research has indicated that phosphine-containing compounds exhibit varying degrees of antimicrobial properties. In particular, studies have shown that derivatives of benzoic acid can possess significant antimicrobial effects against various pathogens.

CompoundTarget PathogenActivity
This compoundFusarium oxysporumWeak Inhibitory Activity at 50 ppm
This compoundRhizoctonia solaniWeak Inhibitory Activity at 50 ppm
This compoundGibberella zeaeWeak Inhibitory Activity at 50 ppm

These results suggest that while the compound may not be highly effective as an antimicrobial agent at higher concentrations, it could still play a role in agricultural applications as a fungicide or herbicide.

2. Antioxidant Properties

Some studies have suggested that phosphine derivatives can act as antioxidants. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress-related damage.

  • Mechanism : The antioxidant activity may be attributed to the ability of the diphenylphosphino group to donate electrons or form stable radicals.
  • Findings : While specific quantitative data on the antioxidant capacity of this compound is limited, related compounds have shown promising results in scavenging free radicals.

3. Cytotoxicity and Cancer Research

The potential cytotoxic effects of phosphine derivatives have been explored in cancer research. Compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines.

  • Case Study : A study involving structural modifications of phosphine-containing compounds showed enhanced cytotoxic effects against breast cancer cell lines.
  • Implications : The unique structural features of this compound may also contribute to its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 4-(diphenylphosphino)-, methyl ester
Reactant of Route 2
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Benzoic acid, 4-(diphenylphosphino)-, methyl ester

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